molecular formula C4H3BrN2S5 B14363229 8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole CAS No. 96348-69-5

8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole

Cat. No.: B14363229
CAS No.: 96348-69-5
M. Wt: 319.3 g/mol
InChI Key: FOTTUGUSRPKLEP-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring fused with a pentathiepino ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.

    Introduction of the Pentathiepino Ring: This step involves the incorporation of sulfur atoms into the pyrazole ring, often using sulfurizing agents.

    Bromination and Methylation: The final steps include the bromination and methylation of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole: Lacks the bromine and methyl groups.

    8-Bromo-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole: Similar structure but without the methyl group.

    7-Methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole: Similar structure but without the bromine atom.

Uniqueness

The presence of both bromine and methyl groups in 8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

96348-69-5

Molecular Formula

C4H3BrN2S5

Molecular Weight

319.3 g/mol

IUPAC Name

8-bromo-7-methylpentathiepino[6,7-c]pyrazole

InChI

InChI=1S/C4H3BrN2S5/c1-7-3(5)2-4(6-7)9-11-12-10-8-2/h1H3

InChI Key

FOTTUGUSRPKLEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=N1)SSSSS2)Br

Origin of Product

United States

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